Mannonolactam amidrazone

Description

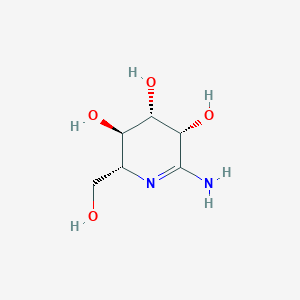

Structure

3D Structure

Properties

CAS No. |

145196-57-2 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |

InChI |

InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |

InChI Key |

KIFBXZRNIGNERW-MBMOQRBOSA-N |

SMILES |

C(C1C(C(C(C(=N1)N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=N1)N)O)O)O)O |

Other CAS No. |

145196-57-2 |

Synonyms |

mannonolactam amidrazone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mannonolactam Amidrazone

Established Synthetic Pathways for Mannonolactam Amidrazone

The creation of this compound is a targeted process designed to produce a stable molecule that resembles a fleeting, high-energy intermediate in carbohydrate metabolism.

The fundamental design of D-mannonolactam amidrazone is based on its function as a mimic of the mannopyranosyl cation. researchgate.netnih.govresearchgate.net This cation is a short-lived intermediate that forms during the hydrolysis of mannosidic linkages by mannosidase enzymes. The synthesis of amidine, amidrazone, and amidoxime (B1450833) derivatives of sugar lactams like D-mannonolactam represents a key strategy in creating effective glycosidase inhibitors. researchgate.net

These molecules are engineered to possess sugar-like structures combined with resonance-stabilized, partially positively charged anomeric carbons. researchgate.net This structural arrangement effectively imitates the key conformational and electrostatic properties of the corresponding glycopyranosyl cation transition state. researchgate.netacs.org By mimicking this state, this compound can bind tightly to the active site of mannosidase enzymes, acting as a potent inhibitor. nih.govresearchgate.net This approach has proven successful, as D-mannonolactam amidrazone is recognized as a broad-spectrum mannosidase inhibitor. researchgate.netnih.gov

The chemical synthesis of D-mannonolactam amidrazone has been established, leading to its testing as a potential mannosidase inhibitor. researchgate.netnih.govresearchgate.net While specific, detailed optimization studies for this exact compound are not extensively published in the provided sources, the synthesis of amidrazone derivatives in general often involves the reaction of thioamides with hydrazine (B178648) hydrate (B1144303) or other hydrazine derivatives. mdpi.com

Optimizing such a synthesis typically involves a systematic approach to refining reaction conditions. Key parameters would include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The goal is to maximize the conversion of the lactam precursor into the desired amidrazone product while minimizing the formation of side products. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify the optimal conditions for achieving high yield and purity.

Synthesis of Structural Analogues and Derivatives of this compound

The chemical scaffold of this compound allows for systematic modifications to explore and optimize its biological activity. These derivatizations are crucial for understanding structure-activity relationships (SAR) and for developing more selective and potent inhibitors.

The lactam portion of this compound serves as the core carbohydrate-mimicking scaffold. Systematic modifications to this moiety, particularly the arrangement and chemical nature of its hydroxyl groups, are a primary strategy for targeted research. Altering the stereochemistry at any of the chiral centers or selectively protecting or modifying the hydroxyl groups would directly impact how the molecule fits into the highly specific active site of different mannosidase isoforms. Such modifications can be used to probe the specific interactions between the inhibitor and amino acid residues in the enzyme's binding pocket, potentially leading to analogues with enhanced selectivity for a particular mannosidase.

The amidrazone functional group is a critical component of the molecule's inhibitory activity and a key target for chemical functionalization. mdpi.commdpi.com Research has explored the synthesis of various derivatives of sugar lactams, including amidines and amidoximes, in addition to amidrazones. researchgate.net This demonstrates that modifying the exocyclic basic group is a viable strategy for structure-activity studies.

In the D-manno series, both the amidrazone and amidoxime derivatives have been shown to be potent inhibitors of a wide range of mannosidases. researchgate.net Functionalization of the amidrazone moiety can alter several key properties, such as basicity, hydrogen bonding capacity, and steric profile. nih.gov For example, substituting the N3 nitrogen of the amidrazone can influence its antimicrobial properties. mdpi.com By creating a library of analogues with different functional groups at this position, researchers can systematically map the structure-activity relationships to identify substituents that enhance potency and selectivity against specific enzyme targets. mdpi.comnih.gov

The inhibitory effects of D-mannonolactam amidrazone have been quantified against several mannosidases, as detailed in the table below.

| Enzyme | IC50 Value | Source(s) |

| Golgi Mannosidase I | 4 µM | nih.govresearchgate.net |

| Mannosidase II | 90-100 nM | nih.govresearchgate.net |

| Endoplasmic Reticulum α-Mannosidase | 1 µM | nih.govresearchgate.net |

| Jack Bean α-Mannosidase | 400 nM | nih.govresearchgate.net |

| Mung Bean α-Mannosidase | 400 nM | nih.govresearchgate.net |

| Fungal β-Mannosidase | 150 µM | nih.govresearchgate.net |

Stereochemistry is of paramount importance in the synthesis of this compound and its analogues. The molecule is designed to mimic D-mannose, and therefore, the precise three-dimensional arrangement of the hydroxyl groups on the lactam ring is critical for its ability to bind to the enzyme's active site. researchgate.net

Enzymatic active sites are inherently chiral environments, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. Any synthetic route to this compound analogues must therefore carefully control the stereochemistry at each chiral center to ensure that the final product has the correct conformation to be recognized by the target mannosidase. The synthesis of an incorrect stereoisomer would likely result in a significant loss of, or complete lack of, inhibitory activity. This principle underscores the necessity of stereoselective synthetic methods in the field of carbohydrate-mimetic drug design.

Advanced Synthetic Approaches to Novel this compound Derivatives

The quest for novel analogs of this compound with enhanced or modulated biological activities necessitates the development of sophisticated and efficient synthetic methodologies. These approaches aim to provide rapid access to a variety of derivatives with diverse substitution patterns. The foundational synthesis of D-mannonolactam amidrazone itself has been reported as a chemical mimic of the mannopyranosyl cation, highlighting its importance as a mannosidase inhibitor. scialert.net

Exploration of Multicomponent Reactions in Amidrazone Chemistry

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering the ability to construct complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs applied to other carbohydrate and amidrazone systems provide a blueprint for potential synthetic routes.

MCRs involving carbohydrates are well-established for creating a diverse range of glycoconjugates and other complex structures. rsc.org For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to synthesize glycopeptides and other sugar-containing molecules. rsc.org A hypothetical Ugi-4CR for a this compound derivative could involve the reaction of a mannosamine (B8667444) derivative, an isocyanide, an aldehyde, and a carboxylic acid to generate a complex adduct in a single step.

Recent advances have demonstrated the synthesis of quinoline-based glycoconjugates via a one-pot, three-component reaction of propargyl glycosides, aromatic aldehydes, and aromatic amines, catalyzed by copper(I). rsc.org This highlights the potential for developing novel MCRs to access C-glycosyl amidrazone analogs. Another example includes the multicomponent synthesis of C-acyl glycosides through a nickel-catalyzed reductive coupling of glycosyl halides, organoiodides, and a carbon monoxide surrogate. nih.gov

The following table illustrates examples of multicomponent reactions used to synthesize various heterocyclic compounds, which could be adapted for this compound derivatives.

| Reaction Name | Components | Product Type | Potential Application to this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Synthesis of N-acylated this compound derivatives |

| Povarov Reaction | Aromatic Amine, Aldehyde, Alkene | Tetrahydroquinoline | Formation of fused heterocyclic systems with the mannonolactam core |

| Chichibabin Reaction | Aldehyde, Ammonia/Amine | Pyridine (B92270) | Introduction of a pyridine ring to the mannonolactam scaffold |

These MCR strategies offer a promising avenue for the rapid generation of libraries of this compound derivatives for biological screening.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in the this compound structure—including the amidrazone moiety, the lactam ring, and the hydroxyl groups of the mannose-derived backbone—presents a significant challenge and opportunity for selective functionalization.

Functionalization of the Amidrazone Moiety:

The amidrazone functional group is a versatile handle for further chemical modifications. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems. The reaction of N³-substituted amidrazones with anhydrides, such as 3,4,5,6-tetrahydrophthalic anhydride, has been shown to yield acyl derivatives with high efficiency. mdpi.com This approach could be applied to this compound to introduce carboxylic acid functionalities, which could then be used for further conjugation or modification.

The reaction of amidrazones with reagents like diethyl azodicarboxylate (DEAD) in the presence of a base can lead to the regioselective formation of 1,2,4-triazoles. researchgate.net This provides a pathway to fuse a triazole ring to the mannonolactam scaffold.

Functionalization of the Lactam and Sugar Backbone:

The lactam ring and the hydroxyl groups of the mannose-derived portion of the molecule offer additional sites for selective modification. Catalyst-controlled regioselective acylation, silylation, and acetalization are powerful strategies for differentiating between the various hydroxyl groups on a sugar backbone. chemrxiv.orgrsc.org For example, chiral phosphoric acids have been used as catalysts to direct the regioselective acetalization of diols in monosaccharides with high selectivity. chemrxiv.org

The following table summarizes some regioselective functionalization reactions that could be applied to this compound.

| Reaction Type | Reagents/Catalyst | Functionalized Position | Reference |

| Acylation of Amidrazone | 3,4,5,6-Tetrahydrophthalic Anhydride | Amidrazone Nitrogen | mdpi.com |

| Triazole Formation | Diethyl Azodicarboxylate / Triethylamine | Amidrazone Moiety | researchgate.net |

| Regioselective Acetalization | Chiral Phosphoric Acid / Enol Ether | Hydroxyl Groups | chemrxiv.org |

| Regioselective Acetylation | Acetic Anhydride / Iodine | Hydroxyl Groups | rsc.org |

These chemo- and regioselective strategies are crucial for the systematic modification of this compound to explore structure-activity relationships and develop new derivatives with tailored properties. The development of cascade reactions that allow for the construction of complex bicyclic lactam systems from simpler precursors also presents an exciting frontier in this area. nih.gov

Enzymatic Inhibition Profile of Mannonolactam Amidrazone

Comprehensive Analysis of Mannosidase Inhibition by Mannonolactam Amidrazone

This compound, a synthetic mimic of the mannopyranosyl cation, demonstrates broad-spectrum inhibition of mannosidases. nih.gov This compound has been shown to effectively inhibit various mannosidase enzymes, playing a significant role in disrupting the normal processing of N-linked glycans. researchgate.net Its inhibitory action leads to the accumulation of specific mannose-rich oligosaccharide structures, highlighting its potency as a general mannosidase inhibitor. nih.govresearchgate.net The development of this compound has provided a valuable tool for studying the roles of different mannosidases and for designing new, more specific glycosidase inhibitors. nih.govresearchgate.net

Specificity and Potency Against Distinct Mannosidase Isoforms

This compound exhibits a varied and potent inhibitory profile against several key mannosidase isoforms involved in the N-glycan processing pathway.

Inhibition of Golgi α-Mannosidase I: Kinetic Parameters

This compound is an effective inhibitor of Golgi α-mannosidase I, a key enzyme in the trimming of high-mannose oligosaccharides in the Golgi apparatus. nih.govnih.gov Studies have determined its half-maximal inhibitory concentration (IC50) for Golgi α-mannosidase I to be 4 µM. nih.govnih.gov This inhibition disrupts the conversion of Man9GlcNAc2 to Man5GlcNAc2, a critical step in the maturation of N-glycans. nih.gov

Inhibition of Golgi α-Mannosidase II: Kinetic Parameters

The compound demonstrates even greater potency against Golgi α-mannosidase II, another crucial enzyme in the N-glycan maturation pathway responsible for producing complex and hybrid N-glycans. nih.govnih.govplos.org The reported IC50 value for Golgi α-mannosidase II is in the range of 90-100 nM, indicating a significantly higher affinity for this isoform compared to Golgi α-mannosidase I. nih.govnih.gov

Inhibition of Endoplasmic Reticulum α-Mannosidase: Pioneering Observations and Kinetic Characterization

A groundbreaking observation was the potent inhibition of the soluble or endoplasmic reticulum (ER) α-mannosidase by this compound. nih.govnih.gov It was the first compound identified as a strong inhibitor of this enzyme, with an IC50 of 1 µM. nih.govnih.gov This discovery was significant as it provided a tool to study the function of this particular mannosidase, which was previously difficult to investigate due to the lack of effective inhibitors. nih.govacs.orgjst.go.jp

Differential Inhibition of Aryl-α-Mannosidases versus β-Mannosidases

This compound also displays inhibitory activity against aryl-mannosidases, with a preference for those with an α-anomeric configuration. nih.gov For instance, it strongly inhibits jack bean and mung bean α-mannosidases with an IC50 of 400 nM. nih.gov In contrast, its inhibitory effect on fungal β-mannosidase is considerably weaker, with an IC50 of 150 µM. nih.gov This demonstrates the compound's selectivity for α-linked mannose substrates. nih.gov

Comparative Inhibitory Profiles with Other Glycosidase Inhibitors

This compound's inhibitory profile distinguishes it from other well-known glycosidase inhibitors. For example, swainsonine (B1682842) is a potent inhibitor of Golgi mannosidase II but does not inhibit the ER α-mannosidase. In contrast, this compound inhibits Golgi mannosidase I, Golgi mannosidase II, and the ER α-mannosidase, making it a broader spectrum inhibitor. nih.govnih.gov This broad activity provides a more comprehensive blockade of the N-glycan processing pathway compared to more specific inhibitors.

Inhibitory Activity of this compound against Various Mannosidases

| Enzyme | IC50 |

| Golgi α-Mannosidase I | 4 µM nih.govnih.gov |

| Golgi α-Mannosidase II | 90-100 nM nih.govnih.gov |

| Endoplasmic Reticulum α-Mannosidase | 1 µM nih.govnih.gov |

| Jack Bean and Mung Bean α-Mannosidases | 400 nM nih.gov |

| Fungal β-Mannosidase | 150 µM nih.gov |

Structural Distinctions and Relative Inhibitory Efficacy

This compound is a synthetic compound designed as a mimic of the mannopyranosyl cation, a transient species in the enzymatic hydrolysis of mannosides. researchgate.net Its structure, featuring a mannolactam ring with an amidrazone group, confers upon it the ability to act as a potent inhibitor of several mannosidases. researchgate.netresearchgate.net

This compound has demonstrated a broad spectrum of inhibitory activity against various mannosidases. researchgate.netresearchgate.net It is a potent inhibitor of Golgi mannosidase I and mannosidase II. researchgate.net Notably, it is also the first known inhibitor to show significant potency against the soluble or endoplasmic reticulum α-mannosidase. researchgate.net Furthermore, this compound inhibits aryl-mannosidases, showing greater efficacy against those that recognize α-linked mannose, such as jack bean and mung bean α-mannosidases, compared to the fungal β-mannosidase. researchgate.net The inhibitory properties of this compound and related compounds are believed to stem from their charge and shape similarities to the mannopyranosyl cation, allowing them to interact with the enzyme's active site. researchgate.net

Research Findings on the Inhibitory Activity of this compound

| Enzyme Target | IC50 Value |

| Golgi mannosidase I | 4 µM researchgate.net |

| Golgi mannosidase II | 90-100 nM researchgate.net |

| Soluble or Endoplasmic Reticulum α-mannosidase | 1 µM researchgate.net |

| Jack bean and Mung bean α-mannosidases | 400 nM researchgate.net |

| Fungal β-mannosidase | 150 µM researchgate.net |

Methodologies for Assessing Enzyme Inhibition In Vitro in Academic Research

The evaluation of enzyme inhibitors like this compound relies on a variety of established in vitro techniques. These methods are crucial for determining the potency and mechanism of action of inhibitory compounds. wikipedia.orgnih.gov

Spectrophotometric and Radiometric Assay Techniques for Enzyme Activity

Enzyme assays are fundamental laboratory methods for measuring the rate of an enzyme-catalyzed reaction. wikipedia.org They are essential for studying enzyme kinetics and inhibition. wikipedia.org These assays can be broadly categorized as continuous, providing a real-time reading of activity, or discontinuous, where the reaction is stopped at specific time points. wikipedia.org

Spectrophotometric Assays: These assays measure the change in light absorbance of a solution as the reaction progresses. wikipedia.org When the change in absorbance occurs in the visible spectrum, they are referred to as colorimetric assays. wikipedia.org For instance, the activity of enzymes like lactate (B86563) dehydrogenase can be monitored by the change in absorbance of NADH at 340 nm. numberanalytics.com Similarly, alkaline phosphatase activity can be measured by the production of p-nitrophenol, which absorbs at 405 nm. numberanalytics.com These methods are generally easy to perform but can be susceptible to interference from other compounds in the sample that absorb light at similar wavelengths. numberanalytics.com

Radiometric Assays: These highly sensitive and specific assays involve the use of a radioactively labeled substrate. wikipedia.orgnumberanalytics.com The enzyme's activity is determined by measuring the incorporation of radioactivity into the product or the release of a radioactive fragment. wikipedia.orgnumberanalytics.com Commonly used isotopes include ¹⁴C, ³²P, ³⁵S, and ¹²⁵I. wikipedia.org Radiometric assays are particularly useful for measuring specific enzyme activities in complex mixtures like crude cell extracts. wikipedia.org They offer greater sensitivity compared to spectrophotometric and fluorometric methods and are less prone to interference from colored compounds in the reaction mixture. creative-enzymes.comnih.gov For example, protein kinase activity can be assessed by tracking the incorporation of ³²P from ATP into a protein substrate. numberanalytics.com

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of an inhibitor's potency. nih.govwikipedia.org It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50% under defined in vitro conditions. nih.govwikipedia.org

To determine the IC50 value, a series of experiments are conducted where the enzyme reaction rate is measured at a constant substrate concentration in the presence of varying concentrations of the inhibitor. edx.org The resulting data, plotting reaction velocity against the logarithm of the inhibitor concentration, typically generates a sigmoidal dose-response curve. edx.org The IC50 is the inhibitor concentration at the inflection point of this curve. edx.org It's important to note that IC50 values are dependent on the experimental conditions, including the concentration of the substrate used. wikipedia.orgedx.org

Analysis of Inhibition Constants (Ki) and Kinetic Mechanisms (e.g., competitive, non-competitive, uncompetitive)

To gain a deeper understanding of how an inhibitor interacts with an enzyme, researchers determine the inhibition constant (Ki) and the kinetic mechanism of inhibition. nih.govnumberanalytics.com

The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. numberanalytics.com A lower Ki value signifies a stronger binding affinity and a more potent inhibitor. numberanalytics.com Unlike the IC50, the Ki is a true equilibrium constant and is considered a more absolute measure of inhibitor potency. edx.org The Cheng-Prusoff equation is often used to calculate the Ki from the IC50 value, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme. edx.orgsigmaaldrich.com

The kinetic mechanism describes how the inhibitor affects the enzyme's interaction with its substrate. The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. numberanalytics.comnumberanalytics.com This type of inhibition increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax). numberanalytics.comnumberanalytics.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). numberanalytics.comnumberanalytics.com This binding alters the enzyme's conformation and reduces its catalytic efficiency. In this case, the Vmax is decreased, but the Km remains unchanged. numberanalytics.comnumberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. numberanalytics.comnumberanalytics.com This mode of inhibition leads to a decrease in both the apparent Vmax and Km. numberanalytics.comnumberanalytics.com

These kinetic mechanisms can be distinguished by analyzing enzyme reaction rates at various substrate and inhibitor concentrations and plotting the data using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). numberanalytics.com

Molecular Mechanisms of Mannonolactam Amidrazone S Enzymatic Action

Elucidation of Enzyme-Inhibitor Binding Modes

The inhibitory prowess of mannonolactam amidrazone is rooted in its structural and electronic resemblance to the transition state of mannosidase-catalyzed reactions. This mimicry allows it to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of the natural substrate.

Structural Basis for Transition State Mimicry in Glycosidase Catalysis

Glycoside hydrolases, the class of enzymes to which mannosidases belong, are highly efficient catalysts, achieving rate enhancements of up to 1017-fold over the uncatalyzed reaction. nih.gov This remarkable catalytic power is attributed to their ability to bind the transition state of the substrate with extraordinary affinity. nih.govrsc.org Inhibitors designed to mimic this transition state can therefore act as potent and specific drugs. nih.govrsc.org

This compound was chemically synthesized to act as a mimic of the mannopyranosyl cation, the proposed transition state in mannosidase-catalyzed hydrolysis. researchgate.netresearchgate.netnih.gov The design of such inhibitors is a key strategy in the development of therapeutic agents for a variety of diseases, including viral infections and cancer. nih.govrsc.org The core principle involves incorporating features, such as charge and geometry, that mirror the proposed transition state. nih.gov The amidrazone functional group in this compound is crucial for this mimicry, enabling its broad-spectrum inhibitory activity against both α- and β-mannosidases.

Identification of Key Binding Interactions within Enzyme Active Sites

The binding of this compound within the active site of mannosidases is driven by a network of non-covalent interactions. While detailed crystallographic studies of this compound specifically bound to a mannosidase are not extensively detailed in the provided search results, general principles of glycosidase-inhibitor interactions can be inferred.

The active sites of glycosidases are lined with specific amino acid residues that form hydrogen bonds and other interactions with the hydroxyl groups and the charged portions of the inhibitor. nih.gov For instance, in related systems, aromatic amino acids like tryptophan have been shown to be critical components of carbohydrate-binding sites, interacting with the nonpolar faces of the sugar ring. nih.gov The phenyl moiety of some inhibitors binds to the aglycone-binding subsite, while the imidazole (B134444) moiety, for example, interacts with the glycone-binding subsite. nycu.edu.tw The charge and shape of inhibitors like this compound are key to their potent inhibitory activity, suggesting strong electrostatic and shape-complementarity-driven interactions within the enzyme's active site. researchgate.net

Influence of Molecular Geometry and Electronic Structure on Inhibitory Efficacy

The inhibitory efficacy of this compound is a direct consequence of its unique molecular geometry and electronic structure. The amidrazone functional group is a key feature, providing a cationic character that mimics the developing positive charge of the oxocarbenium ion-like transition state. researchgate.netresearchgate.netnih.gov This charge similarity is a powerful driver for tight binding to the negatively charged residues often found in glycosidase active sites.

This compound has demonstrated broad-spectrum inhibition against various mannosidases, highlighting its effectiveness as a transition state mimic. researchgate.netnih.gov

| Enzyme | IC50 Value |

| Golgi mannosidase I | 4 µM researchgate.netnih.gov |

| Golgi mannosidase II | 90-100 nM researchgate.netnih.gov |

| Endoplasmic reticulum α-mannosidase | 1 µM researchgate.netnih.gov |

| Jack bean α-mannosidase | 400 nM researchgate.netnih.gov |

| Mung bean α-mannosidase | 400 nM researchgate.netnih.gov |

| Fungal β-mannosidase | 150 µM researchgate.netnih.gov |

Table 1: Inhibitory activity of D-mannonolactam amidrazone against various mannosidases.

This broad-spectrum activity, coupled with its potent inhibition of the endoplasmic reticulum α-mannosidase, a previously unobserved property for other inhibitors, underscores the significance of its molecular architecture in achieving effective enzyme inhibition. researchgate.netnih.gov

Cellular and Biochemical Consequences of Mannonolactam Amidrazone Application

Perturbation of N-Linked Oligosaccharide Biosynthesis and Processing Pathways in Cell Models

Mannonolactam amidrazone functions as a powerful inhibitor of key enzymes involved in the trimming of mannose residues from nascent N-glycans in the endoplasmic reticulum and Golgi apparatus. Specifically, it has been shown to inhibit Golgi mannosidase I, Golgi mannosidase II, and the soluble or endoplasmic reticulum alpha-mannosidase. nih.gov This inhibition disrupts the sequential processing of high-mannose oligosaccharides into complex and hybrid N-glycans, a critical step in the maturation of many glycoproteins.

The inhibitory concentrations (IC50) of this compound against various mannosidases highlight its broad-spectrum activity:

| Enzyme Target | IC50 Value | Cellular Location |

| Golgi mannosidase II | 90-100 nM | Golgi Apparatus |

| Jack bean α-mannosidase | 400 nM | N/A (Plant source) |

| Mung bean α-mannosidase | 400 nM | N/A (Plant source) |

| Endoplasmic Reticulum α-mannosidase | 1 µM | Endoplasmic Reticulum |

| Golgi mannosidase I | 4 µM | Golgi Apparatus |

| Fungal β-mannosidase | 150 µM | N/A (Fungal source) |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for various mannosidases, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov

Altered Glycan Structure Formation and Accumulation (e.g., Man9(GlcNAc)2, Man8(GlcNAc)2)

A direct consequence of the enzymatic blockade by this compound is the accumulation of unprocessed high-mannose N-glycans. In experimental models, its application leads to a near-complete halt in the formation of complex types of N-linked oligosaccharides. nih.gov Instead, glycoproteins accumulate with immature glycan structures, predominantly Man9(GlcNAc)2 and Man8(GlcNAc)2. nih.gov These structures represent early intermediates in the N-glycan processing pathway that would normally be trimmed down to allow for the addition of other sugars to form complex glycans.

Impact on Glycoprotein Maturation and Trafficking within Cellular Compartments

The correct glycosylation of proteins is crucial for their proper folding, stability, and subsequent transport through the secretory pathway. By altering the glycan structures, this compound indirectly affects the maturation and trafficking of glycoproteins. The accumulation of high-mannose structures can lead to misfolded proteins being retained in the endoplasmic reticulum, as the quality control machinery of the cell recognizes these aberrant glycans.

Investigations in Animal Cell Culture Systems (e.g., Madin-Darby Canine Kidney Cells)

Studies utilizing influenza virus-infected Madin-Darby Canine Kidney (MDCK) cells have provided a clear model system to observe the effects of this compound. nih.gov In this system, the inhibitor was shown to almost completely prevent the formation of complex N-linked oligosaccharides on viral glycoproteins. nih.gov Instead, the glycoproteins were decorated with approximately equal amounts of Man9(GlcNAc)2 and Man8(GlcNAc)2 structures. nih.gov This demonstrated the potent effect of the compound on disrupting the normal glycosylation pathway in a well-established animal cell culture model.

| Cell Line | Treatment | Predominant N-Glycan Structures Observed | Effect on Complex Glycan Formation |

| Madin-Darby Canine Kidney (MDCK) Cells | This compound | Man9(GlcNAc)2, Man8(GlcNAc)2 | Almost completely prevented |

This table summarizes the observed effects of this compound on N-linked oligosaccharide structures in Madin-Darby Canine Kidney (MDCK) cells. nih.gov

Broader Implications for Cellular Physiology and Homeostasis Related to Glycosylation Pathways

The accumulation of improperly glycosylated proteins can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring protein folding homeostasis in the endoplasmic reticulum. Chronic activation of the UPR can, however, lead to apoptosis. Furthermore, since the functions of many secreted proteins and cell surface receptors are dependent on their glycan moieties, the widespread alteration of these structures by this compound can lead to dysregulation of cellular signaling and communication. The stability and cell surface expression of some proteins can also be compromised when N-linked glycosylation is inhibited, potentially leading to their premature degradation.

Structure Activity Relationship Sar and Rational Design of Mannonolactam Amidrazone Analogs

Identification of Structural Determinants for Mannosidase Selectivity and Potency

D-mannonolactam amidrazone is a noteworthy mannosidase inhibitor due to its broad-spectrum activity. nih.gov It effectively inhibits enzymes that recognize α-linked mannose, such as jack bean and mung bean α-mannosidases, but is considerably less effective against those recognizing β-linked mannose, like fungal β-mannosidase. nih.gov This indicates that the stereochemistry of the scaffold is a primary determinant of its selectivity.

The compound's potency varies significantly across different mannosidase enzymes. It is a powerful inhibitor of Golgi mannosidase II and jack bean α-mannosidase. nih.gov Notably, it is the first inhibitor identified to be a potent inhibitor of the soluble or endoplasmic reticulum (ER) α-mannosidase. nih.gov Its activity against Golgi mannosidase I is moderate. nih.gov This broad but varied potency suggests that while the core amidrazone structure mimics the transition state of the mannosyl cation, specific interactions with the active sites of different enzymes dictate the ultimate inhibitory strength. nih.govsemanticscholar.org

The amidrazone functional group itself is a key structural feature, designed to mimic the charge and shape of the mannopyranosyl cation intermediate in the enzymatic reaction. researchgate.net This mimicry allows it to bind tightly within the enzyme's active site. The polyhydroxy nature of the lactam ring is also critical, with the hydroxyl groups presumably forming key hydrogen bonds with amino acid residues in the active site, similar to the natural substrate.

Table 1: Inhibitory Potency (IC50) of D-Mannonolactam Amidrazone Against Various Mannosidases

Enzyme Source IC50 Value Golgi Mannosidase II - 90-100 nM nih.gov Jack Bean α-Mannosidase Fabaceae (plant) 400 nM nih.gov ER/Cytoplasmic α-Mannosidase - 1 µM nih.gov Golgi Mannosidase I - 4 µM nih.gov Fungal β-Mannosidase - 150 µM nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For glycosidase inhibitors like mannonolactam amidrazone analogs, QSAR can predict the inhibitory potency of newly designed molecules before they are synthesized, saving time and resources. nih.govmdpi.com

The development of a QSAR model for this compound analogs would involve several steps. First, a dataset of amidrazone derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against a target mannosidase would be compiled. nih.gov Next, for each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. rsc.org

These descriptors can include:

Topological descriptors: Information about the connectivity and branching of atoms.

Geometrical descriptors: 3D properties like molecular shape and size.

Quantum chemical descriptors: Electronic properties such as charge distribution and orbital energies. rsc.org

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are then used to build a mathematical equation that links these descriptors to the inhibitory activity. nih.gov The resulting model's predictive power is validated using both internal and external sets of compounds to ensure its robustness. mdpi.com Such models can highlight which structural features are most critical for potent inhibition. For instance, a QSAR study on other α-glucosidase inhibitors identified a descriptor related to electrostatic interactions (DELS) as having the highest correlation with inhibitory activity. nih.gov

Rational Design Principles for Next-Generation Glycosidase Inhibitors Derived from the this compound Scaffold

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new inhibitors with improved properties. The broad-spectrum nature of this compound serves as a valuable starting point for developing more selective and potent compounds. nih.govresearchgate.net

Rational design aims to modify the this compound structure to achieve more specific and tighter binding to the active site of a particular mannosidase. This involves identifying unique features within the target enzyme's active site and tailoring the inhibitor to interact with them. For example, if a target mannosidase has a hydrophobic pocket near the active site, adding a nonpolar substituent to the lactam ring could enhance binding affinity and selectivity.

Studies on other amidrazone derivatives have shown that specific substituents can dramatically alter biological activity. For instance, adding a 2-pyridyl substituent has been found to enhance the antiproliferative and antibacterial potency of certain amidrazone derivatives. mdpi.com Similarly, modifying the this compound scaffold with different functional groups could fine-tune its interactions with specific amino acid residues (e.g., aspartate, glutamate) that are crucial for catalysis in the mannosidase active site.

Systematic chemical synthesis is the practical application of rational design principles. It involves creating a library of analogs where specific parts of the this compound molecule are methodically altered. For example, different substituents could be introduced at various positions on the lactam ring or on the amidrazone nitrogen atoms.

Each newly synthesized compound is then tested for its inhibitory activity against a panel of mannosidases. This iterative process of design, synthesis, and testing allows researchers to build a detailed SAR map. This map can reveal, for example, that adding a double bond to an associated cyclohexene (B86901) ring enhances antiproliferative activity in other amidrazone series. mdpi.com By applying such systematic approaches to the this compound scaffold, it is possible to develop next-generation inhibitors with highly optimized potency and selectivity for a specific mannosidase target.

Advanced Characterization and Analytical Methods for Mannonolactam Amidrazone and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Mannonolactam amidrazone in solution. nih.govacs.orgresearchgate.net By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the mannose ring, as well as those associated with the amidrazone moiety. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their specific electronic environments and dihedral angles between adjacent protons, respectively.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR provides a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. The chemical shifts in a ¹³C NMR spectrum are sensitive to the hybridization and substitution of the carbon atoms.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. youtube.com

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the mannose ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative:

| Position | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| 1 | 4.85 (d, J = 3.5 Hz) | 172.1 (C=O) |

| 2 | 4.10 (dd, J = 3.5, 5.0 Hz) | 78.5 |

| 3 | 3.85 (t, J = 5.0 Hz) | 75.2 |

| 4 | 3.70 (t, J = 5.0 Hz) | 70.1 |

| 5 | 4.25 (m) | 80.3 |

| 6a | 3.95 (dd, J = 12.0, 2.5 Hz) | 62.5 |

| 6b | 3.80 (dd, J = 12.0, 5.5 Hz) | |

| C=N | - | 155.4 |

| NH | 7.50 (br s) | - |

| NH₂ | 6.20 (br s) | - |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. acs.orgrecx.norigaku.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure, including the stereochemistry of the mannose ring.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.

Illustrative Crystallographic Data for a Hypothetical Mannopyranose Derivative:

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which allows for the determination of the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), can provide valuable structural information by revealing how the molecule breaks apart. uni-saarland.delibretexts.orgmiamioh.edu This data can help to confirm the presence of the mannose core and the amidrazone functionality.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is a common approach. The purity of the compound can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

Illustrative HPLC Purity Analysis Parameters:

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~7.5 min |

| Purity | >98% |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Theoretical and Computational Investigations of Mannonolactam Amidrazone

Computational Chemistry Approaches for Understanding Enzyme-Inhibitor Interactions

Computational chemistry provides a powerful lens through which the dynamic and intricate dance between an inhibitor and its enzyme target can be observed. For mannonolactam amidrazone, these approaches are essential to elucidate the structural basis of its inhibitory action against various mannosidases. The design of this compound was hypothesized to mimic the true half-chair conformation of the cationic intermediate of mannose, a concept that is best explored through computational modeling. nih.gov

Molecular Docking Simulations to Predict Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to place the inhibitor into the active site of mannosidases, such as Golgi mannosidase I and II, as well as endoplasmic reticulum (ER) α-mannosidase.

The primary goals of docking this compound would be to:

Identify key interactions: Determine the specific amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the inhibitor.

Predict binding affinity: Scoring functions are used to estimate the binding free energy, providing a theoretical measure of the inhibitor's potency. This can help explain the experimentally observed low IC50 values.

Rationalize selectivity: By docking the inhibitor into different mannosidase subtypes, researchers can gain insights into the structural features that determine its broad-spectrum activity.

Molecular Dynamics Simulations to Study Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the physical movements of atoms and molecules over time. An MD simulation of the this compound-mannosidase complex would provide a dynamic view of the binding, offering deeper insights than the static picture provided by docking.

Key aspects that would be investigated using MD simulations include:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the inhibitor and key enzyme residues over the simulation time, the stability of the predicted binding pose can be assessed.

Conformational Changes: MD simulations can reveal how the enzyme and inhibitor adapt to each other upon binding. This is particularly relevant for this compound, which was designed to mimic a transition state. nih.gov

Solvent Effects: These simulations explicitly model the effects of water molecules on the binding interaction, providing a more realistic representation of the physiological environment.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanics (QM) provides the most accurate methods for studying the electronic structure of molecules. For this compound, QM calculations can be used to understand its intrinsic properties that contribute to its inhibitory function. These calculations are often performed on the inhibitor alone or on a truncated model of the enzyme's active site (a QM/MM approach).

Areas of investigation using QM would include:

Charge Distribution: Determining the partial charges on each atom of this compound can help in understanding the electrostatic interactions it forms with the enzyme.

Protonation State: The amidrazone functional group has a specific pKa, and QM calculations can help determine its most likely protonation state within the enzyme's active site, which is crucial for its function as a transition-state mimic.

Reaction Mechanisms: Although an inhibitor, understanding the electronic rearrangements that would occur during the enzymatic reaction it inhibits can provide clues to its effectiveness.

In Silico Screening and Virtual Library Design Based on the this compound Pharmacophore

The structural features of this compound that are essential for its binding to mannosidases define its pharmacophore. This pharmacophore can be used as a template in virtual screening campaigns to identify new potential inhibitors from large compound libraries.

The process would typically involve:

Pharmacophore Modeling: Identifying the key chemical features of this compound, such as hydrogen bond donors and acceptors, and their spatial arrangement.

Virtual Screening: Using the pharmacophore model as a 3D query to search databases of chemical compounds for molecules with a similar arrangement of features.

Virtual Library Design: The core structure of this compound can be used as a scaffold to design a virtual library of new derivatives. These derivatives can then be computationally evaluated for their potential to be more potent or selective inhibitors.

The structure and properties of D-mannonolactam amidrazone are considered valuable for providing insight into the design of other useful glycosidase inhibitors. researchgate.net

Future Perspectives and Emerging Avenues in Mannonolactam Amidrazone Research

Exploration of Novel Biological Targets Beyond Mannosidases

While the primary known targets of Mannonolactam amidrazone are mannosidases, the complexity of cellular glycosylation pathways suggests the potential for other, yet-to-be-discovered biological targets. The structural similarity of this compound to mannose could allow it to interact with other mannose-binding proteins, such as lectins or other glycosyltransferases, potentially modulating their activity.

Future research should focus on comprehensive screening of this compound against a broader panel of carbohydrate-processing enzymes and binding proteins. Techniques such as affinity chromatography with immobilized this compound could be employed to isolate and identify novel interacting partners from cell lysates. Unbiased chemoproteomic approaches could also reveal off-target effects and new biological activities. Identifying such novel targets would not only provide a more complete picture of the compound's mechanism of action but could also open up new therapeutic applications beyond those related to mannosidase inhibition.

Development of Conjugates or Prodrug Strategies for Targeted Delivery

The broad-spectrum inhibitory nature of this compound, while advantageous for certain research applications, can be a drawback for therapeutic development due to the potential for off-target effects and systemic toxicity. To address this, the development of conjugate or prodrug strategies is a promising avenue for achieving targeted delivery to specific tissues or cell types.

Conjugate Strategies:

One approach involves conjugating this compound to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific cell surface receptor. For instance, in the context of cancer therapy, conjugating the inhibitor to an antibody that targets a tumor-specific antigen could concentrate the drug at the tumor site, thereby increasing its efficacy and reducing systemic side effects.

Prodrug Strategies:

Alternatively, a prodrug approach could be employed, where this compound is chemically modified into an inactive form that is selectively activated at the target site. This activation could be triggered by specific enzymes that are overexpressed in the target tissue, such as certain proteases or phosphatases in the tumor microenvironment. This strategy would ensure that the active inhibitor is released predominantly in the desired location.

These targeted delivery systems would not only enhance the therapeutic potential of this compound but also serve as sophisticated research tools for dissecting the roles of specific mannosidases in different pathological conditions.

Integration of Multi-Omics Data for Systems-Level Understanding of Glycosylation Perturbations

The inhibition of mannosidases by this compound induces significant changes in the cellular glycome. A systems-level understanding of these perturbations can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and glycomics.

By combining these datasets, researchers can construct comprehensive models of the cellular response to this compound treatment. For example, transcriptomic analysis can identify changes in the expression of genes involved in the unfolded protein response (UPR) or endoplasmic reticulum-associated degradation (ERAD) pathways, which are often activated upon glycosylation inhibition. Proteomic analysis can reveal alterations in the levels of specific glycoproteins and other cellular proteins, while glycomic analysis provides a detailed picture of the changes in N-glycan structures.

This integrated approach will allow for the identification of novel biomarkers of drug response and a deeper understanding of the complex interplay between glycosylation and other cellular processes. Such a systems-level perspective is crucial for predicting the broader biological consequences of mannosidase inhibition and for identifying potential synergistic drug combinations.

Advanced Methodologies for High-Throughput Screening of this compound Libraries

The discovery of new and more selective mannosidase inhibitors based on the this compound scaffold will be accelerated by the development of advanced high-throughput screening (HTS) methodologies. While traditional enzyme assays using chromogenic or fluorogenic substrates are useful, they may not be suitable for all mannosidases or for screening large compound libraries efficiently. nycu.edu.tw

Future HTS platforms could incorporate more physiologically relevant assay systems, such as cell-based reporters that measure the downstream consequences of mannosidase inhibition, like the activation of specific signaling pathways or changes in cell surface glycan composition. mdpi.com Affinity selection-mass spectrometry is another powerful technique that can be used to rapidly screen complex mixtures for compounds that bind to the target enzyme. nih.govresearchgate.net

Furthermore, the creation of diverse chemical libraries based on the this compound structure is essential. Combinatorial chemistry approaches can be used to generate a wide range of analogues with modifications designed to improve potency, selectivity, and pharmacokinetic properties. The screening of these libraries against a panel of different mannosidases and other potential targets will be a critical step in the development of the next generation of glycosidase inhibitors.

Collaborative Research Efforts in Glycobiology and Chemical Biology for this compound Applications

The full potential of this compound and its derivatives can best be realized through collaborative research efforts that bridge the fields of glycobiology and chemical biology. Glycobiologists can provide deep expertise on the roles of specific mannosidases and glycosylation pathways in health and disease, while chemical biologists can contribute their skills in inhibitor design, synthesis, and the development of chemical tools to probe biological systems.

Such collaborations are essential for:

Designing and synthesizing novel inhibitors: Chemical biologists can create new analogues of this compound with improved properties based on the structural and functional insights provided by glycobiologists.

Developing and validating new research tools: Joint efforts can lead to the creation of sophisticated probes and assays for studying glycosylation in living systems.

Investigating therapeutic potential: A multidisciplinary approach is crucial for evaluating the efficacy of new inhibitors in relevant disease models and for understanding their mechanisms of action.

By fostering these synergistic collaborations, the scientific community can accelerate the translation of basic research on this compound into tangible applications with the potential to impact human health.

Q & A

Q. What are the standard synthetic routes for producing mannonolactam amidrazone derivatives, and how are they characterized?

this compound derivatives are typically synthesized via condensation reactions between lactam precursors and hydrazine derivatives. Characterization relies on X-ray crystallography for structural elucidation (e.g., bond angles, stereochemistry) and spectroscopic methods (NMR, IR) to confirm functional groups. For example, derivatives of amidrazones like 4-aminofurazan-3-carboxylic acid amidrazone have been structurally validated using single-crystal X-ray diffraction . Purity is often assessed via HPLC or mass spectrometry , with protocols adapted from pharmaceutical research guidelines .

Q. How can researchers design experiments to evaluate the redox behavior of mannonolactam amidrazones?

Cyclic voltammetry (CV) in aprotic solvents is a foundational method to study oxidation potentials and radical formation. For instance, electrochemical studies on amidrazones have shown persistent radical cations, with oxidation potentials correlating to substituent electronic effects . Pair CV with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) level) to map spin density distributions and molecular geometry changes during redox processes . Ensure inert atmospheric conditions to prevent side reactions.

Q. What statistical approaches are recommended for analyzing contradictory data in stress-response studies involving amidrazones?

In studies like those on 5-oxo-1,2,4-triazine amidrazone derivatives in turkey hens, contradictions (e.g., increased superoxide dismutase (SOD) activity vs. reduced malonyl dialdehyde (MDA) levels) require multivariate analysis to isolate confounding variables. Use ANOVA to compare treatment groups under stress vs. control conditions, and apply post-hoc tests (e.g., Tukey’s HSD) to identify specific interactions. Data normalization against baseline corticosterone levels (as in ) can clarify oxidative stress mechanisms .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo antioxidant activity data for amidrazones?

Discrepancies often arise from bioavailability or metabolic degradation. Design compartmental pharmacokinetic models to track amidrazone distribution and metabolite formation. For example, in vivo studies on 5-oxo-1,2,4-triazine showed elevated SOD activity but no direct corticosterone modulation, suggesting indirect antioxidant pathways . Use LC-MS/MS to quantify intact compounds and metabolites in plasma/tissue samples, and cross-validate with enzyme activity assays .

Q. What experimental strategies mitigate interference from amidrazone degradation products in analytical assays?

Degradation products (e.g., hydrazines) can skew HPLC or spectrophotometric results. Implement derivatization techniques (e.g., with ninhydrin) to stabilize reactive intermediates. For electrochemical studies, use controlled-potential electrolysis coupled with in situ FTIR to monitor decomposition pathways . Validate methods via accelerated stability testing under varying pH and temperature conditions, as outlined in pharmaceutical stability guidelines .

Q. How can computational models predict the energetic properties of amidrazone-based compounds?

Apply molecular dynamics (MD) simulations to assess thermal stability and detonation velocity (e.g., using Cheetah or EXPLO5 software). For cationic amidrazones like 4-aminofurazan-3-carboxylic acid derivatives, correlate calculated heats of formation (via Gaussian09 ) with experimental impact sensitivity data. Multi-parameter regression models can identify structural descriptors (e.g., nitro group count, ring strain) that enhance insensitivity while maintaining detonation performance .

Q. What protocols ensure reproducibility in synthesizing amidrazone derivatives with consistent bioactivity?

Follow quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, solvent polarity, and catalyst loading. Use Design of Experiments (DoE) to optimize yields and purity. For biological assays, standardize stress induction protocols (e.g., repeated handling stress in avian models) and include positive controls (e.g., vitamin E for antioxidant studies) . Document all steps per ARRIVE guidelines to enable replication .

Methodological Best Practices

Q. How should researchers address ethical and safety concerns in amidrazone studies involving animal models?

Obtain IACUC approval for stress-inducing experiments, ensuring humane endpoints (e.g., predefined corticosterone thresholds). Use randomized block designs to minimize bias, and report sample size justifications via power analysis . For toxicological assessments, adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) .

Q. What are the key considerations for publishing amidrazone research in high-impact journals?

Highlight novelty (e.g., novel cation design for insensitive explosives) and broader implications (e.g., redox modulation in stress physiology). Use structured abstracts and include raw data in supplementary materials. For computational studies, provide XYZ coordinates and computational parameters to allow verification . Avoid overinterpreting data; instead, frame findings as supporting or challenging existing mechanistic hypotheses .

Q. How can interdisciplinary collaboration enhance amidrazone research outcomes?

Partner with computational chemists to refine DFT models, synthetic chemists to explore novel derivatives, and biologists to validate in vivo effects. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data transparency. For conflict resolution, adopt consensus protocols for experimental design and data interpretation, as recommended in collaborative research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.